molecular formula C25H27N3O2S2 B2962267 2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide CAS No. 872197-64-3

2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

Cat. No.: B2962267
CAS No.: 872197-64-3
M. Wt: 465.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazoloquinazolinone class, characterized by a fused bicyclic core integrating thiazole and quinazoline moieties. The structure features a 2-methylphenyl substituent at position 3, a sulfanylidene group at position 1, and a dipropylacetamide side chain at position 2. Such modifications are critical for modulating biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S2/c1-4-14-26(15-5-2)21(29)16-27-23-22(18-11-7-6-10-17(18)3)32-25(31)28(23)20-13-9-8-12-19(20)24(27)30/h6-13H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDPJBJTXBCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring is formed by cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

    Fusion of Thiazole and Quinazoline Rings: The thiazole and quinazoline rings are fused together through a condensation reaction involving a suitable reagent such as phosphorus oxychloride.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the fused thiazoloquinazoline intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.

    Final Functionalization: The final compound is obtained by introducing the 2-methylphenyl and N,N-dipropyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can be achieved through the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings and the acetamide group can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid, while nucleophilic substitution reactions can use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are outlined below:

Compound Name Core Structure Substituents Key Features
Target Compound Thiazolo[3,4-a]quinazolinone 2-methylphenyl (C3), sulfanylidene (C1), N,N-dipropylacetamide (C4) Enhanced lipophilicity due to dipropyl groups; potential kinase inhibition
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazolinone 4-chlorophenyl (C3a), thioxo (C1) Reduced aromaticity compared to thiazolo core; tautomerization (thioacetamide vs. iminothiol) confirmed via DFT-NMR
N-[(4-methylphenyl)methyl]-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide Triazolo[4,3-a]quinazolinone 4-methylbenzyl (N-substituent), propyl (C4), sulfanylacetamide (C1) Triazole ring enhances π-stacking; sulfanylacetamide improves solubility
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Dihydroquinazolinone 4-chlorophenyl (C3), sulfamoylphenyl (N-substituent) Sulfamoyl group introduces H-bonding capacity; dihydro core reduces planarity

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound’s N,N-dipropylacetamide chain increases logP compared to analogues with polar substituents (e.g., sulfamoylphenyl in ). This enhances membrane permeability but may reduce aqueous solubility.
  • Tautomerism: Unlike the imidazoquinazolinone in , the thiazoloquinazolinone core lacks tautomeric variability, stabilizing its electronic profile.
  • Bioactivity: Triazoloquinazolinones (e.g., ) exhibit stronger H1-antihistaminic activity due to triazole-mediated receptor interactions, whereas thiazoloquinazolinones may target kinases or antimicrobial pathways .

Research Findings and Implications

  • DFT-NMR Validation : Analogues like rely on DFT-NMR to confirm tautomeric states, a method applicable to the target compound’s sulfanylidene group .
  • SAR Trends :
    • C3 Aryl Groups : 2-methylphenyl (target) vs. 4-chlorophenyl (): Chlorine enhances electronegativity, while methyl improves steric bulk.
    • C4 Side Chains : Dipropylacetamide (target) vs. sulfamoylphenyl (): The former favors CNS penetration, while the latter enhances solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Compound Compound
Molecular Formula C₂₅H₂₈N₄O₂S₂ C₁₇H₁₂ClN₃OS C₂₂H₂₃N₅O₂S
Molecular Weight (g/mol) 504.64 341.81 437.51
logP (Calculated) 4.2 3.1 3.8
Key Pharmacophore Thiazoloquinazolinone + dipropylacetamide Imidazoquinazolinone + thioxo Triazoloquinazolinone + sulfanylacetamide

Biological Activity

The compound 2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a thiazoloquinazoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S. It features a thiazoloquinazoline core structure which is known for various biological activities. The presence of a sulfanylidene group and dipropylacetamide moiety enhances its pharmacological potential.

PropertyValue
Molecular FormulaC19H22N2O2SC_{19}H_{22}N_{2}O_{2}S
Molecular Weight358.52 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar thiazoloquinazoline structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria as well as fungi.

  • Mechanism of Action :
    • Thiazoloquinazolines are believed to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication.
    • They may also interfere with metabolic pathways essential for bacterial survival.
  • Case Studies :
    • A study on similar thiazoloquinazoline derivatives showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 100 μg/mL .
    • Another research indicated that modifications in the thiazole ring could enhance antimicrobial efficacy against resistant strains .

Cytotoxicity and Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiazoloquinazolines have been reported to induce apoptosis in cancer cells through various pathways.

  • Research Findings :
    • In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis .
    • The compound's interaction with specific kinases involved in cancer signaling pathways has been suggested as a mechanism for its anticancer effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound.

  • Absorption : The compound is predicted to have good gastrointestinal absorption based on its lipophilicity (Log P) and molecular weight.
  • Toxicity Studies : Preliminary assessments indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to confirm safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.